molecular formula C6H6 B577196 Benzene-1,3-D2 CAS No. 14941-51-6

Benzene-1,3-D2

Cat. No. B577196
CAS RN: 14941-51-6
M. Wt: 80.126
InChI Key: UHOVQNZJYSORNB-DRSKVUCWSA-N
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Description

Benzene-1,3-D2 is a compound with the molecular formula C6H6 . It is also known by other names such as 1,3-Dideuteriobenzene .


Molecular Structure Analysis

The molecular structure of Benzene-1,3-D2 consists of a six-membered ring with alternating single and double bonds . The molecular weight is 80.12 g/mol .


Chemical Reactions Analysis

Benzene and its derivatives, including Benzene-1,3-D2, undergo various chemical reactions. These include electrophilic substitution reactions such as nitration, sulphonation, and halogenation .


Physical And Chemical Properties Analysis

Benzene-1,3-D2 shares many physical and chemical properties with benzene. Benzene is a nonpolar molecule and is usually a colorless liquid with a characteristic aroma . It is immiscible with water but readily miscible with organic solvents .

Scientific Research Applications

  • Rotational Spectra Analysis : Oldani et al. (1988) studied the pure rotational spectra of 1,2- and 1,3-benzene-d2, providing insights into their molecular structure and moments of inertia, which are crucial for understanding molecular behavior in different environments (Oldani et al., 1988).

  • Study of Stacking in Crowded Arenes : Bushey et al. (2001) explored how substituents can influence the conformations of 1,3,5-triamides for intermolecular hydrogen bonding, shedding light on the structural and physical properties of benzene derivatives (Bushey et al., 2001).

  • Heavy Metal Removal : Zaman et al. (2007) found that Benzene-1,3-diamidoethanethiol (BDETH2) is effective in removing soft heavy metals like Cd, Hg, and Pb from water. This indicates potential environmental applications for water treatment (Zaman et al., 2007).

  • Metalation with Palladium(II) and Platinum(II) : Cárdenas et al. (1999) discussed the regioselective orthometalation of 1,3-Di(2-pyridyl)benzene with Pd(II) and Pt(II), revealing important aspects of metal-ligand interactions (Cárdenas and Echavarren, 1999).

  • Luminescence Properties in Metal Complexes : Williams (2009) reviewed the coordination chemistry of 1,3-Di(2-pyridyl)benzene, emphasizing its role in creating luminescent metal complexes, relevant in the field of organic electronics and OLED technology (Williams, 2009).

  • Ionic Liquid-Benzene Mixtures : Deetlefs et al. (2005) investigated the structure of mixtures of 1,3-dimethylimidazolium hexafluorophosphate with benzene, providing insights into ionic liquid structures and their interactions with benzene, relevant for chemical processing and material science (Deetlefs et al., 2005).

  • Hybrid Organic/Inorganic Benzene Synthesis : Marwitz et al. (2009) synthesized and characterized 1,2-dihydro-1,2-azaborine, a hybrid organic/inorganic benzene derivative, which is significant for understanding aromaticity and its application in material sciences (Marwitz et al., 2009).

  • Characterization of Benzene Derivatives : Luo Zhong-kuan (2009) synthesized 1,3-di(2′-Benzimidazole)benzene under microwave irradiation, optimizing the preparation technology. This kind of research is crucial in organic chemistry for developing new compounds and improving synthesis methods (Luo Zhong-kuan, 2009).

  • Supramolecular Chemistry Applications : Cantekin et al. (2012) reviewed the applications of benzene-1,3,5-tricarboxamides in various fields like nanotechnology, polymer processing, and biomedical applications, highlighting the versatile nature of benzene derivatives in supramolecular chemistry (Cantekin et al., 2012).

Safety And Hazards

Benzene is known to be a carcinogen and people are exposed to it by inhalation or via skin absorption . It is considered hazardous by the 2012 OSHA Hazard Communication Standard .

properties

IUPAC Name

1,3-dideuteriobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6/c1-2-4-6-5-3-1/h1-6H/i1D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHOVQNZJYSORNB-DRSKVUCWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=CC(=CC=C1)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

80.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzene-1,3-D2

Citations

For This Compound
3
Citations
M Oldani, R Widmer, G Grassi, A Bauder - Journal of Molecular Structure, 1988 - Elsevier
The pure rotational spectra of 1,2- and 1,3-benzene-d 2 have been measured over the 8–18 GHz range with a pulsed microwave Fourier transform spectrometer. Rotational constants …
Number of citations: 46 www.sciencedirect.com
RG Lawler, GK Fraenkel - The Journal of Chemical Physics, 1968 - pubs.aip.org
An investigation has been made of the effects of deuterium substitution on the electron spin resonance spectrum of the benzene negative ion. Spectra of the benzene‐1‐d, benzene‐1,3…
Number of citations: 64 pubs.aip.org
B Vogelsanger, M Oldani, A Bauder - Journal of Molecular Spectroscopy, 1986 - Elsevier
Pure rotational transitions of allene-1, 1-d 2 and allene-d 1 in their vibronic ground state have been observed with a pulsed microwave Fourier transform spectrometer for the 8- to 18-…
Number of citations: 15 www.sciencedirect.com

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